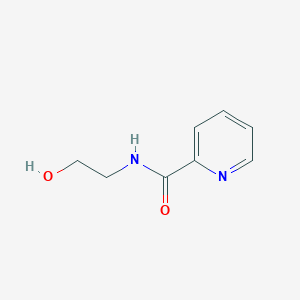
N-(2-Hydroxyethyl)picolinamide
Vue d'ensemble
Description
“N-(2-Hydroxyethyl)picolinamide” is an organic compound . It has a molecular formula of C8H10N2O2 .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-Hydroxyethyl)picolinamide” has been reported. For instance, the reductive amination of levulinic acid with ethanolamine and hydrogen, using small amounts of water as solvent together with solid catalysts, has been used to produce N-(2-hydroxyethyl)-2-pyrrolidones .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyethyl)picolinamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
“N-(2-Hydroxyethyl)picolinamide” can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of other organic compounds .
Physical And Chemical Properties Analysis
“N-(2-Hydroxyethyl)picolinamide” has an average mass of 166.177 Da and a mono-isotopic mass of 166.074234 Da .
Applications De Recherche Scientifique
- Application : Researchers have modified nitrilase from Acidovorax facilis 72 W (Nit72W) to enhance its secondary activity. Specifically, the mutant W188M efficiently converts 2-cyanopyridine to 2-picolinamide, showing potential for industrial applications .
Biocatalysis and Enzyme Engineering
Metal Coordination Chemistry
Safety and Hazards
Orientations Futures
While specific future directions for “N-(2-Hydroxyethyl)picolinamide” are not explicitly mentioned in the retrieved documents, there is a general trend in the field of chemistry towards the sustainable production of polymers from biogenic platform chemicals . This could potentially involve compounds like “N-(2-Hydroxyethyl)picolinamide”.
Mécanisme D'action
Target of Action
N-(2-Hydroxyethyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a crucial protein involved in the regulation of lipid metabolism and vesicle trafficking .
Mode of Action
The compound interacts with Sec14p, inhibiting its function .
Biochemical Pathways
The inhibition of Sec14p disrupts lipid metabolism and vesicle trafficking within the cell . These processes are vital for cell growth and survival, particularly in fungi. Therefore, the compound’s action can lead to growth inhibition or cell death in fungi .
Pharmacokinetics
The compound’s solubility and permeability data suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of N-(2-Hydroxyethyl)picolinamide’s action primarily involve the disruption of lipid metabolism and vesicle trafficking due to the inhibition of Sec14p . This can lead to growth inhibition or cell death in fungi .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUMVFGIULAFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2431560.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2431561.png)
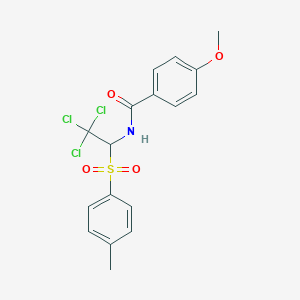
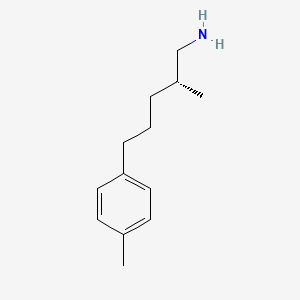


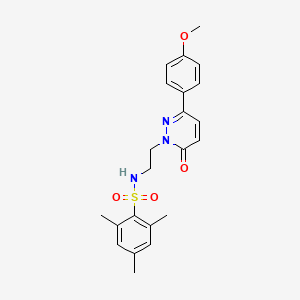
![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)
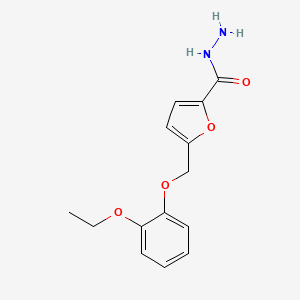
![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)
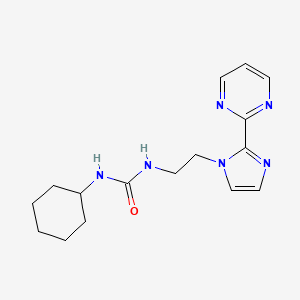

![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)